2,2-Diethylbutane-1-thiol
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Overview
Description
2,2-Diethylbutane-1-thiol is an organic compound belonging to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (–SH) group. This compound is known for its distinctive sulfurous odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,2-diethylbutane with hydrogen sulfide in the presence of a catalyst. Another method includes the use of thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to produce the thiol.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, treatment with bromine or iodine can convert the thiol into a disulfide.
Reduction: The disulfide formed from the oxidation of this compound can be reduced back to the thiol using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, the thiol group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, iodine.
Reducing Agents: Zinc, acids.
Nucleophiles: Thiourea, hydrogen sulfide.
Major Products Formed:
Disulfides: Formed through oxidation.
Thiols: Regenerated through reduction of disulfides.
Scientific Research Applications
2,2-Diethylbutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide interconversion in proteins.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing molecules that can modulate redox states in cells.
Industry: It is used in the production of certain polymers and as an additive in lubricants to enhance their properties.
Mechanism of Action
The mechanism of action of 2,2-diethylbutane-1-thiol involves its ability to participate in redox reactions. The sulfhydryl group can undergo oxidation to form disulfides, which can then be reduced back to thiols. This redox cycling is essential in various biochemical processes, including the maintenance of protein structure and function through the formation and reduction of disulfide bonds.
Comparison with Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a single carbon atom.
Ethanethiol (C₂H₅SH): A two-carbon thiol commonly used as an odorant.
Butanethiol (C₄H₉SH): A four-carbon thiol with a similar structure but different branching.
Uniqueness: 2,2-Diethylbutane-1-thiol is unique due to its specific branching and the presence of two ethyl groups on the second carbon atom. This structural feature influences its reactivity and physical properties, making it distinct from other thiols.
Properties
Molecular Formula |
C8H18S |
---|---|
Molecular Weight |
146.30 g/mol |
IUPAC Name |
2,2-diethylbutane-1-thiol |
InChI |
InChI=1S/C8H18S/c1-4-8(5-2,6-3)7-9/h9H,4-7H2,1-3H3 |
InChI Key |
WXQIBGNDUUGJQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)CS |
Origin of Product |
United States |
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